![molecular formula C10H11N3 B2382543 4-Methylquinoline-2,6-Diamine CAS No. 1823958-42-4](/img/structure/B2382543.png)
4-Methylquinoline-2,6-Diamine
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Overview
Description
4-Methylquinoline-2,6-Diamine is a chemical compound with the molecular formula C10H11N3 . It is a structurally novel compound .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Methylquinoline-2,6-Diamine has been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) . The geometries of the isomer compounds have been optimized by using DFT/B3LYP method with the 6-311G++ (d,p) basis sets .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including 4-Methylquinoline-2,6-Diamine, have been investigated for their potential as anticancer agents. These compounds interfere with cancer cell growth and proliferation. Researchers have explored their mechanisms of action and their ability to inhibit specific pathways involved in tumor development .
Antioxidant Properties
Quinolines possess antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. 4-Methylquinoline-2,6-Diamine may contribute to scavenging free radicals and protecting cells from oxidative harm .
Anti-Inflammatory Effects
Inflammation plays a role in various diseases, including autoimmune disorders and chronic conditions. Quinoline derivatives, including our compound of interest, have demonstrated anti-inflammatory effects. They modulate inflammatory pathways and may be useful in managing inflammatory diseases .
Antimalarial Potential
Quinolines have been studied as antimalarial agents due to their ability to target the Plasmodium parasite responsible for malaria. 4-Methylquinoline-2,6-Diamine could be part of this effort to develop effective antimalarial drugs .
Anti-SARS-CoV-2 Activity
Given the global impact of COVID-19, researchers have explored quinoline derivatives for their potential to inhibit SARS-CoV-2. These compounds may interfere with viral replication or entry into host cells. Our compound could be a candidate for further investigation .
Antituberculosis Properties
Tuberculosis remains a significant global health challenge. Quinoline-based compounds have shown promise as antituberculosis agents. Their mechanisms of action involve disrupting mycobacterial cell walls or inhibiting essential enzymes. 4-Methylquinoline-2,6-Diamine might contribute to this field .
Future Directions
Quinoline and its derivatives have garnered a lot of attention in the scientific community due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Mechanism of Action
Biochemical Pathways
Quinoline compounds are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-methylquinoline-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLBVOMPQYBAQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinoline-2,6-Diamine |
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